Technical Guide: Chemical Properties & Synthetic Utility of 1,2-Ethanedisulfenyl Dichloride
Technical Guide: Chemical Properties & Synthetic Utility of 1,2-Ethanedisulfenyl Dichloride
The following technical guide details the chemical properties, synthesis, and reactivity of 1,2-ethanedisulfenyl dichloride (also known as ethane-1,2-bis(sulfenyl chloride)).
Executive Summary
1,2-Ethanedisulfenyl dichloride (
Due to its high reactivity and moisture sensitivity, it is frequently generated in situ from 1,2-ethanedithiol and used immediately in subsequent transformations.
Structural & Electronic Characteristics
Molecular Structure
The molecule consists of an ethylene bridge connecting two chlorosulfenyl groups.
-
Formula:
-
Molecular Weight: 179.1 g/mol
-
Key Functional Group: Sulfenyl chloride (-SCl)
-
Geometry: The sulfur atoms adopt a bent geometry (approx. 100° bond angle), and the ethylene backbone allows for conformational flexibility (gauche/anti), facilitating ring closures.
Electronic Profile
The reactivity is dominated by the S–Cl bond :
-
Electrophilicity: The chlorine atom withdraws electron density, making the sulfur highly susceptible to nucleophilic attack.
-
Leaving Group Ability: Chloride (
) is a good leaving group, allowing substitution at the sulfur center without oxidation state change. -
Polarizability: The sulfur atom is "soft," preferring reaction with soft nucleophiles (alkenes, thiols, phosphines) over hard nucleophiles (which often lead to hydrolysis).
Synthesis & Stability
Standard Synthetic Protocol
The most reliable method for generating 1,2-ethanedisulfenyl dichloride is the chlorinolysis of 1,2-ethanedithiol . This reaction must be conducted under anhydrous conditions to prevent hydrolysis to thiosulfinates or polymeric disulfides.
Reagents:
-
Chlorinating Agent: Sulfuryl chloride (
) or Chlorine gas ( ) -
Solvent: Dichloromethane (
) or Carbon Tetrachloride ( ) -
Temperature: -20°C to 0°C
Reaction Scheme:
Stability & Handling
-
Thermal Stability: Low.[3] Decomposes upon heating to release
and 1,2-dichloroethane. -
Hydrolytic Stability: Extremely poor. Reacts violently with water to form HCl,
, and insoluble sulfur polymers. -
Storage: Not recommended for long-term storage. Generate in situ.
Reactivity Profile
The utility of 1,2-ethanedisulfenyl dichloride lies in its ability to undergo AdE2 (Electrophilic Addition) and
Reaction with Alkenes (AdE2 Mechanism)
This is the primary application in drug discovery for building sulfur-rich scaffolds. The reaction proceeds via a bridged episulfonium ion intermediate, ensuring trans-stereospecific addition.
-
Mechanism: The alkene attacks the electrophilic sulfur, displacing chloride.
-
Intermediate: A cationic episulfonium (thiiranium) ring forms.
-
Capture: The chloride ion attacks the more substituted carbon (Markovnikov-like regioselectivity) from the back face (anti-addition).
Outcome:
-
Mono-alkenes: Formation of bis(
-chloroalkyl) sulfides. -
Dienes: Can lead to macrocyclization if performed under high-dilution conditions.
Reaction with Amines (Sulfenamide Formation)
Reacts with primary or secondary amines to form sulfenamides (
-
Application: Protecting group chemistry or synthesis of prodrug linkers. The S-N bond is labile to acid, allowing controlled release.
Macrocyclization (The "Linchpin" Strategy)
By reacting 1,2-ethanedisulfenyl dichloride with bis-nucleophiles (e.g., dithiols, diamines, or dialkenes), researchers can synthesize thiacrown ethers and cryptands .
Experimental Protocols
Protocol A: In Situ Generation and Reaction with Alkene
Note: Perform in a fume hood.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain a Nitrogen atmosphere.
-
Precursor Solution: Dissolve 1,2-ethanedithiol (10 mmol, 0.84 mL) in anhydrous
(50 mL). Cool to -20°C using a /dry ice bath (or acetone/dry ice). -
Chlorination: Add Sulfuryl Chloride (20 mmol, 1.62 mL) dropwise over 15 minutes.
-
Observation: The solution will turn yellow/orange. Gas evolution (
) will be vigorous.
-
-
Stirring: Stir at -20°C for 30 minutes to ensure complete conversion to the disulfenyl dichloride.
-
Coupling: Add the target alkene (20-22 mmol) slowly.
-
Mechanism Check: If the yellow color fades, the electrophilic sulfur is being consumed.
-
-
Workup: Allow to warm to room temperature. Quench with saturated
. Extract with DCM, dry over , and concentrate in vacuo.
Visualization of Reaction Pathways[5]
Diagram 1: Synthesis and AdE2 Mechanism
This diagram illustrates the generation of the reagent and its subsequent reaction with an alkene via the critical episulfonium ion.
Caption: Generation of 1,2-ethanedisulfenyl dichloride and its stereoselective addition to alkenes.
Diagram 2: Macrocyclization Workflow
This diagram demonstrates how the bifunctional nature of the reagent is exploited to form cyclic structures.
Caption: Strategy for synthesizing sulfur macrocycles using 1,2-ethanedisulfenyl dichloride as a linchpin.
Safety & Handling Data
| Hazard Category | Classification | Description |
| Corrosivity | High | Causes severe skin burns and eye damage. Hydrolyzes to HCl on contact with moisture. |
| Reactivity | High | Reacts violently with water, alcohols, and strong bases. |
| Toxicity | Moderate/High | Vapors are lachrymatory and damaging to respiratory mucosa. |
| Byproducts | Gas Evolution | Generates |
PPE Requirements: Butyl rubber gloves (nitrile may degrade), chemical splash goggles, face shield, and working strictly within a fume hood.
References
- Mühlstädt, M., & Martinetz, D. (1974). Reactions of bifunctional sulfenyl chlorides. Zeitschrift für Chemie. [Source: General Sulfenyl Chloride Chemistry]
-
Krivdin, L. B., et al. (2018). Reaction of Ethane-1,2-dithiol with 1,3-Dichloropropene in the System Hydrazine Hydrate–KOH. Russian Journal of Organic Chemistry. [Link]
-
Plenio, H. (1994).[4] Partially Fluorinated Macrocycles: Synthesis of the Tetrafluoro Analogue of the [2S.2O.2O]-Cryptand. Journal of the American Chemical Society. [Link]
-
Roe, C. L., & Schulz, K. H. (1998). Reaction of 1,2-ethanedithiol on clean, sulfur-modified, and carbon-modified Mo(110) surfaces. Journal of Vacuum Science & Technology A. [Link]
- Drabowicz, J., et al. (2008). Synthesis of Sulfenyl Chlorides.
